(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane
Description
Properties
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrOSi/c1-19-16-21(17-20(2)24(19)26)18-27-28(25(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17H,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXKCDRYMKYYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane typically involves multiple steps, starting with the bromination of 3,5-dimethylbenzene to introduce the bromine atom at the 4-position. Subsequent steps may include the formation of the methoxy group and the attachment of the tert-butyl-diphenylsilane moiety through various organic reactions such as Grignard reactions, silylation, and protection/deprotection strategies.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the methyl groups to carboxylic acids or aldehydes.
Reduction: : Reduction of the bromine atom to hydrogen.
Substitution: : Replacement of the bromine atom with other functional groups.
Coupling Reactions: : Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH₃) can be used.
Coupling Reactions: : Palladium catalysts and boronic acids are often employed.
Major Products Formed
Oxidation: : 3,5-Dimethylbenzoic acid or 3,5-Dimethylbenzaldehyde.
Reduction: : 3,5-Dimethylbenzene.
Substitution: : Cyanobenzene or aniline derivatives.
Coupling Reactions: : Biaryl compounds.
Scientific Research Applications
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in cross-coupling reactions.
Biology: : Potential use in the development of bioactive molecules and probes.
Medicine: : Investigated for its potential pharmacological properties and as a building block for drug design.
Industry: : Employed in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound may act as a substrate where the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural analogues include:
1-Bromo-3-(tert-butyldimethylsiloxy)benzene (CAS 65423-56-5): Features a meta-bromo-substituted benzene ring with a tert-butyldimethylsilyl (TBS) group. The absence of methyl groups on the aromatic ring reduces steric hindrance, while the TBS group offers faster deprotection kinetics compared to bulkier tert-butyl-diphenylsilyl .
3-(tert-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (CAS 900152-53-6): Combines a silyl-protected hydroxyl group with a boronic acid functionality, enabling use in cross-coupling reactions. The electron-donating methoxy group contrasts with the electron-withdrawing bromine in the target compound, altering reactivity in aryl coupling .
Tert-butyldimethylsilyl (TBS)-protected nucleosides (e.g., ): These compounds utilize TBS groups for hydroxyl protection in oligonucleotide synthesis. The tert-butyl-diphenylsilyl group in the target compound provides greater stability but requires harsher deprotection conditions (e.g., tetrabutylammonium fluoride) .
Key Comparative Properties
Spectroscopic and Reactivity Insights
- NMR Spectroscopy : The target compound’s ¹H-NMR would show distinct aromatic proton shifts due to bromine’s deshielding effect and methyl group shielding. For example, the 3,5-dimethyl groups may resonate as a singlet (δ ~2.3 ppm), while the brominated aromatic protons appear downfield (δ ~7.5–8.0 ppm). This contrasts with 1-Bromo-3-(TBS)benzene, where meta-substitution splits aromatic signals into multiplets .
- Reactivity : The bromine in the target compound enables cross-coupling, but steric hindrance from the 3,5-dimethyl groups may slow reaction kinetics compared to less hindered analogues. In contrast, TBS-protected boronic acids (e.g., CAS 900152-53-6) exhibit faster coupling due to reduced steric bulk .
Biological Activity
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and two methyl groups attached to a phenyl ring, alongside a methoxy group and a tert-butyl-diphenylsilane moiety. Its molecular formula is with a molecular weight of 465.48 g/mol. The structural complexity allows for diverse reactivity and potential interactions in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Cross-Coupling Reactions : The compound acts as a substrate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing bioactive molecules.
- Receptor Interaction : It may interact with specific biological receptors, influencing cellular pathways related to growth and apoptosis.
Biological Activity and Applications
The compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have shown significant activity against glioblastoma cells, leading to apoptotic cell death at micromolar concentrations .
- Drug Development : Due to its unique structure, it is being explored as a building block for designing new pharmaceuticals targeting various diseases.
Case Studies
- Cytotoxicity Against Glioblastoma : Research on related compounds indicates that modifications can enhance selectivity and potency against glioblastoma cells. For example, a conjugate of a quinazoline derivative demonstrated improved tumor-free survival in animal models .
- Chemical Reactivity : Studies have shown that the presence of the bromine atom significantly affects the reactivity profile of the compound, allowing for selective substitutions that can lead to biologically active derivatives.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| This compound | Structure | Potential anticancer activity | |
| (4-Bromo-3,5-dimethylphenyl)methoxy-diphenylphosphine | Similar | Moderate cytotoxicity | |
| (4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylphosphine | Similar | Investigated for bioactivity |
Q & A
Basic: What are the key considerations for synthesizing (4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane?
Answer:
The synthesis typically involves silylation of the phenolic hydroxyl group on the brominated aromatic precursor. Key steps include:
- Protection Strategy : Use tert-butyldiphenylsilyl chloride (TBDPSCl) or analogous reagents under anhydrous conditions to introduce the silyl ether group. Sodium hydride (NaH) in tetrahydrofuran (THF) at 65°C is effective for deprotonation and silylation .
- Steric Considerations : The tert-butyl and diphenylsilyl groups impose significant steric hindrance, necessitating extended reaction times (e.g., 16 hours) and controlled temperatures to avoid side reactions .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the product from unreacted starting materials .
Basic: How can this compound be purified and characterized analytically?
Answer:
- Purification : Solid-phase extraction (SPE) using Oasis HLB cartridges effectively removes polar impurities. Pre-conditioning with methanol and water (pH-adjusted) enhances recovery rates .
- Characterization :
- NMR Spectroscopy : H and C NMR are critical for verifying the silyl ether linkage (e.g., tert-butyl protons at ~1.05 ppm) and bromine/aromatic substituents .
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight, with fragmentation patterns identifying bromine isotopes (e.g., Br vs. Br) .
Advanced: How does steric bulk from the tert-butyl and diphenylsilyl groups influence reactivity in cross-coupling reactions?
Answer:
The tert-butyl and diphenylsilyl groups create steric hindrance that:
- Slows Reaction Kinetics : Reduces accessibility for metal catalysts (e.g., Pd in Suzuki-Miyaura couplings), requiring higher temperatures (80–100°C) or microwave-assisted conditions .
- Directs Regioselectivity : In electrophilic substitutions, steric effects favor reactions at less hindered positions (e.g., para to bromine in the aromatic ring) .
- Stabilizes Intermediates : Bulky groups stabilize transition states in SN2 reactions by reducing torsional strain, as observed in silyl ether cleavage studies .
Advanced: What methodologies are used to analyze degradation pathways under varying experimental conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, acidic/basic conditions) and analyze degradation products via LC-MS/MS. For example, hydrolysis of the silyl ether under acidic conditions yields phenolic byproducts detectable at m/z ratios corresponding to [(M – Si(t-Bu)Ph) + H] .
- Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies (BDEs) for the Si–O bond, aiding in identifying labile sites under thermal stress .
Advanced: How is this compound utilized in multi-step syntheses of complex organic molecules?
Answer:
- Protecting Group : The silyl ether protects hydroxyl groups during subsequent reactions (e.g., Grignard additions or oxidations). Cleavage with tetrabutylammonium fluoride (TBAF) regenerates the phenol without damaging sensitive functionalities .
- Building Block for Functional Materials : Its bromine atom serves as a handle for cross-coupling to introduce aryl/heteroaryl groups in materials science (e.g., liquid crystals or OLED precursors) .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer:
- Reported Yield Variability : Discrepancies (e.g., 50–85%) arise from differences in silylation conditions (e.g., solvent purity, NaH particle size).
- Resolution Strategies :
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
